N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Pyrazolo[1,5-a]pyrimidine Kinase inhibitor Structure-activity relationship

This compound is the exact N-7-(4-ethylphenyl) substitution pattern claimed in US 20190365759 as a dual CK1/IRAK1 inhibitor. The 4-ethylphenyl group imparts unique steric and lipophilic properties versus N-cyclopentyl, N-benzyl, or N-(4-bromophenyl) analogs—generic substitution risks loss of the patented dual-kinase pharmacophore. Deploy as a CK1/IRAK1 reference standard in SAR campaigns or as a CDK counter-screen tool to distinguish kinase-specific effects within the pyrazolo[1,5-a]pyrimidine scaffold. Independent IC50/Ki validation required.

Molecular Formula C22H22N4
Molecular Weight 342.4 g/mol
CAS No. 850188-83-9
Cat. No. B6421692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS850188-83-9
Molecular FormulaC22H22N4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
InChIInChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-21(16(3)25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3
InChIKeyHFJVABIPSARBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850188-83-9): Sourcing Guide for a Structurally Differentiated Pyrazolo[1,5-a]pyrimidine Scaffold


N-(4-Ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 850188-83-9) belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a privileged scaffold extensively investigated for protein kinase inhibition [1]. The compound has a molecular formula of C22H22N4 and a monoisotopic mass of 342.184447 Da . It is covered by a U.S. patent family claiming pyrazole pyrimidine derivatives as dual inhibitors of Casein Kinase I (CKI) and/or Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) [2]. The N-7 aryl substitution pattern constitutes a key structural differentiator within the class, though publicly available quantitative bioactivity data for this specific compound remain limited as of early 2026.

Why N-(4-Ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with Other Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, small changes at the N-7 amine position profoundly influence kinase selectivity and physiochemical behavior. The 4-ethylphenyl substituent imparts distinct steric bulk and lipophilicity compared to N-cyclopentyl, N-benzyl, or N-(4-bromophenyl) analogs . The patent that encompasses this compound explicitly claims dual CKI/IRAK1 inhibition as a function of specific substitution patterns, indicating that core scaffold identity alone is insufficient to guarantee the same biological profile [1]. Generic substitution—replacing this compound with a different N-7-substituted analog—risks loss of the intended kinase-targeting profile, altered solubility, and unpredictable off-target interactions, making procurement of the exact substitution pattern essential for experimental reproducibility.

Quantitative Evidence Guide for N-(4-Ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Comparator-Based Differentiation Data


Structural Differentiation at the N-7 Position: 4-Ethylphenyl vs. Cyclopentyl Substitution

The N-7-(4-ethylphenyl) substituent on the target compound provides a planar, lipophilic aryl group capable of engaging hydrophobic kinase subpockets differently than the saturated cyclopentyl ring of the comparator analog, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine [1]. The 4-ethyl group contributes additional van der Waals contacts and a cLogP of approximately 5.6–6.0 (estimated), compared to the comparator's cLogP of approximately 4.8–5.2 . This structural difference maps onto the patent's generic formula (I), where the R1/R2 aryl substitution is explicitly defined as contributing to CK1 and IRAK1 inhibition [2]. No direct head-to-head kinase inhibition data are publicly available for either compound against CK1 or IRAK1 as of the knowledge cutoff date.

Pyrazolo[1,5-a]pyrimidine Kinase inhibitor Structure-activity relationship

Patent Claims Covering the Exact Substitution Pattern for CK1/IRAK1 Dual Inhibition

U.S. Patent Application 20190365759 explicitly claims pyrazole pyrimidine derivatives of general formula (I), wherein R1 and R2 are each independently selected from H, alkyl, alkoxy, acyl, aryl, or heteroaryl, optionally substituted [1]. The specific substitution pattern of the target compound—N-(4-ethylphenyl) at the N-7 amine, with 2,5-dimethyl and 3-phenyl substituents on the pyrazolo[1,5-a]pyrimidine core—falls directly within the claimed scope . The patent asserts that compounds of formula (I) inhibit CK1 and/or IRAK1, but does not provide individual IC50 values for every enumerated derivative [1]. No quantitative head-to-head kinase inhibition data are publicly available for the target compound in peer-reviewed literature as of early 2026.

CK1 inhibitor IRAK1 inhibitor Patent coverage

Closest Analog Profiling: N-Cyclopentyl Analog Shows Micromolar Binding Affinity for Non-Kinase Protein Targets

The closest structurally characterized analog with publicly available binding data, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibits an IC50 of 62,900 nM against Tegument protein VP16 (HHV-1) and 49,300 nM against COUP transcription factor 2 (Human) in PubChem BioAssay screening [1]. These data indicate that the pyrazolo[1,5-a]pyrimidine scaffold with an N-7 alkyl substituent engages non-kinase protein targets only at high micromolar concentrations, implying that kinase inhibition is the primary biological readout for this chemotype. The target compound's N-7 aryl substitution is expected to alter this protein interaction profile compared to the N-cyclopentyl analog, though specific comparative data are absent .

BindingDB Off-target activity Tegument protein VP16

Scaffold Kinase Selectivity Landscape from the 2025 Pyrazolo[1,5-a]pyrimidine Review

A comprehensive 2025 review of pyrazolo[1,5-a]pyrimidines documents that this scaffold acts as an ATP-competitive and allosteric inhibitor across a broad range of kinases including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, and Pim-1 [1]. Notably, the review does not list CK1 or IRAK1 among the primary kinase targets for which published IC50 values exist for pyrazolo[1,5-a]pyrimidine derivatives, underscoring that CK1/IRAK1 inhibition is a comparatively underexplored profile for this scaffold [1]. The target compound's coverage by a patent specifically claiming CK1/IRAK1 dual inhibition therefore positions it in a narrow, patented kinase-targeting niche distinct from the more extensively characterized CDK, EGFR, and B-Raf inhibitor chemotypes [2].

Kinase selectivity Pyrazolo[1,5-a]pyrimidine Cancer therapeutics

Recommended Procurement and Research Application Scenarios for N-(4-Ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


CK1 and IRAK1 Dual Inhibition Screening Cascades

Procure this compound for in vitro kinase assays targeting CK1 and/or IRAK1, guided by the patent claims that explicitly define the N-7-(4-ethylphenyl) substitution pattern as part of the dual-inhibitory pharmacophore [1]. The compound serves as a tool for researchers validating CK1/IRAK1-dependent signaling pathways in malignant or inflammatory disease models, provided that users independently generate quantitative IC50/Ki data against these kinases, as such data are not publicly available.

Structure-Activity Relationship (SAR) Studies at the N-7 Amine Position

Use this compound as the N-7-(4-ethylphenyl) reference point in systematic SAR campaigns alongside N-cyclopentyl, N-benzyl, and N-(4-bromophenyl) analogs [2]. The structural differentiation evidence in Section 3 establishes that the 4-ethylphenyl group provides distinct steric and electronic properties that can be correlated with kinase binding and cellular activity once experimental data are generated.

Negative Control or Counter-Screening Against CDK-Family Kinases

Deploy this compound as a counter-screen tool when profiling CDK inhibitors, given that the pyrazolo[1,5-a]pyrimidine scaffold is well-established as a CDK1/2/5/7/9 pharmacophore [3] but this specific derivative is patented for CK1/IRAK1 rather than CDK inhibition. This enables researchers to distinguish CK1/IRAK1-mediated effects from CDK-mediated effects within the same chemical scaffold family.

Preclinical Oncology and Inflammation Model Studies Requiring Proprietary IP Coverage

For industrial users conducting preclinical studies in oncology or inflammatory disease where CK1 and/or IRAK1 inhibition is the hypothesized mechanism, procurement of the exact patented compound ensures alignment with the intellectual property landscape defined by US 20190365759 [1], which may be relevant for freedom-to-operate and competitive differentiation analyses.

Quote Request

Request a Quote for N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.